molecular formula C18H25N3O4S B1651620 BRN 4336849 CAS No. 130832-82-5

BRN 4336849

Cat. No.: B1651620
CAS No.: 130832-82-5
M. Wt: 379.5 g/mol
InChI Key: HLYIAIUZVJRKGD-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine core, a morpholine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4336849 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzothiazine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BRN 4336849 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:

    2-morpholin-4-ylethanesulfonic acid: This compound also contains a morpholine ring but differs in its core structure and functional groups.

    Enantiomerically pure (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid: This compound shares a similar morpholine and benzothiazine structure but has different substituents and biological activity.

The uniqueness of BRN 4336849 lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

130832-82-5

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C18H25N3O4S/c1-3-25-17(23)18(19-6-7-21-8-10-24-11-9-21)16(22)20-14-5-4-13(2)12-15(14)26-18/h4-5,12,19H,3,6-11H2,1-2H3,(H,20,22)

InChI Key

HLYIAIUZVJRKGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3

Origin of Product

United States

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